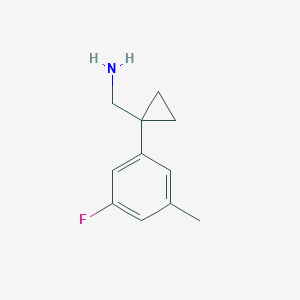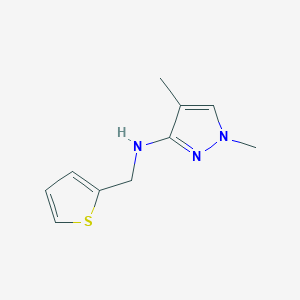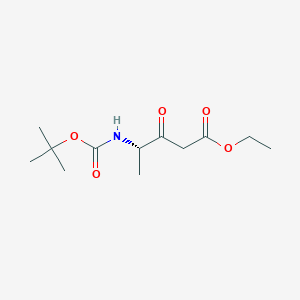![molecular formula C11H9F4N3 B11729397 1-(difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729397.png)
1-(difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in the field of organic chemistry
Preparation Methods
The synthesis of 1-(difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
-
Synthetic Routes and Reaction Conditions
- The preparation of this compound can be achieved through a series of reactions starting from readily available precursors. One common method involves the difluoromethylation of heterocycles via a radical process . This process is crucial for introducing the difluoromethyl group into the pyrazole ring.
- Another approach involves the use of alkyl difluoroacetoacetate, which undergoes acidification and ring closure reactions to form the desired pyrazole derivative .
-
Industrial Production Methods
- Industrial production of this compound may involve large-scale difluoromethylation reactions using specialized catalysts and reagents. The use of rhodium(II) catalysts has been reported for the efficient synthesis of difluoromethyl-substituted compounds .
Chemical Reactions Analysis
1-(Difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyrazole ring.
-
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Halogenating agents like Selectfluor are used for selective fluorination reactions.
-
Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, selective fluorination can yield 4-difluoromethyl and 4-fluoromethyl derivatives .
Scientific Research Applications
1-(Difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
-
Chemistry
- The compound is used as a building block for the synthesis of more complex molecules. Its unique fluorine-containing structure makes it valuable for developing new materials and catalysts .
-
Biology
- In biological research, this compound is studied for its potential as a bioactive molecule. Its difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
-
Medicine
- The compound’s potential as a pharmaceutical intermediate is being explored. Its ability to interact with specific molecular targets makes it a candidate for drug development .
-
Industry
- In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for various applications .
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets:
Molecular Targets and Pathways:
Comparison with Similar Compounds
1-(Difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate: This compound shares a similar pyrazole core but differs in its substituents.
Chlorodifluoromethyl 1-chloro-2,2,2-trifluoroethyl ether: Another fluorine-containing compound with distinct chemical properties.
-
Uniqueness
- The presence of both difluoromethyl and difluorophenyl groups in this compound imparts unique chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential for various applications .
Properties
Molecular Formula |
C11H9F4N3 |
|---|---|
Molecular Weight |
259.20 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(2,5-difluorophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H9F4N3/c12-8-1-2-9(13)7(5-8)6-16-10-3-4-18(17-10)11(14)15/h1-5,11H,6H2,(H,16,17) |
InChI Key |
JDTDEUIIEQTSDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CNC2=NN(C=C2)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B11729314.png)
![(Z)-[Amino(pyridin-2-YL)methylidene]amino 3,4-dimethylbenzoate](/img/structure/B11729319.png)
![1,3-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11729321.png)


![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11729349.png)
![heptyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729354.png)
![2-{4-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11729362.png)

![4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11729377.png)
![4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one](/img/structure/B11729378.png)
![[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11729385.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11729404.png)
![O-[(4-chloro-2-methylphenyl)methyl]hydroxylamine](/img/structure/B11729411.png)
